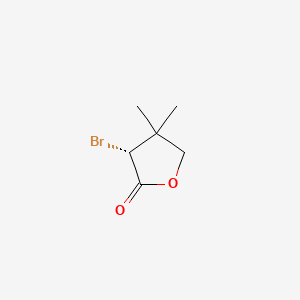
(R)-3-Bromo-4,4-dimethyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Bromo-4,4-dimethyldihydrofuran-2-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a bromine atom at the third position and two methyl groups at the fourth position of the dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one typically involves the bromination of 4,4-dimethyldihydrofuran-2-one. One common method is the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-Bromo-4,4-dimethyldihydrofuran-2-one can undergo oxidation reactions to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of 4,4-dimethyldihydrofuran-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4,4-dimethyldihydrofuran-2-one.
Substitution: Formation of various substituted dihydrofuran derivatives.
Scientific Research Applications
®-3-Bromo-4,4-dimethyldihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dihydrofuran ring can undergo various transformations. These interactions can modulate biological pathways and lead to the desired pharmacological effects.
Comparison with Similar Compounds
3-Bromo-4,4-dimethyldihydrofuran-2-one: Lacks the ®-configuration, which may affect its reactivity and biological activity.
4,4-Dimethyldihydrofuran-2-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Chloro-4,4-dimethyldihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: ®-3-Bromo-4,4-dimethyldihydrofuran-2-one is unique due to its specific stereochemistry and the presence of a bromine atom, which confer distinct chemical and biological properties
Properties
CAS No. |
1217724-84-9 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 |
IUPAC Name |
(3R)-3-bromo-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-9-5(8)4(6)7/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
IUMWWMWVGZEYJC-BYPYZUCNSA-N |
SMILES |
CC1(COC(=O)C1Br)C |
Synonyms |
(R)-3-Bromo-4,4-dimethyldihydrofuran-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















